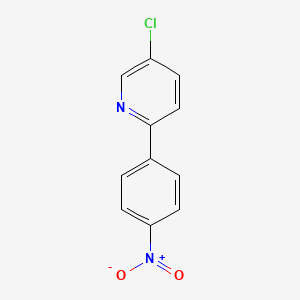
5-Chloro-2-(4-nitrophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 4-nitrophenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 5-Chloro-2-(4-aminophenyl)pyridine.
Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-5-nitrophenyl)pyridine
- 4-Nitrophenylpyridine
- 5-Chloro-2-phenylpyridine
Uniqueness
5-Chloro-2-(4-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
652148-96-4 |
|---|---|
Fórmula molecular |
C11H7ClN2O2 |
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
5-chloro-2-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-6-11(13-7-9)8-1-4-10(5-2-8)14(15)16/h1-7H |
Clave InChI |
VMSPOODBQZQQFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


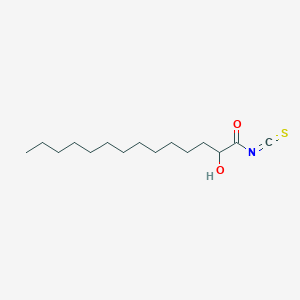
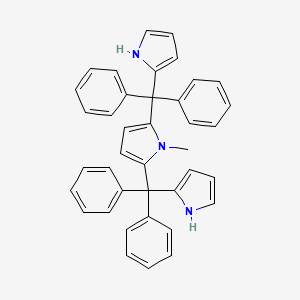
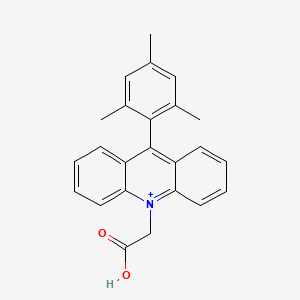
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)



![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
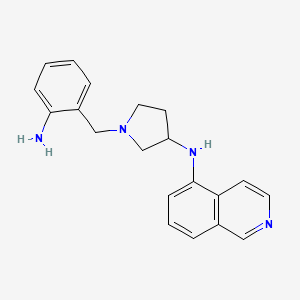
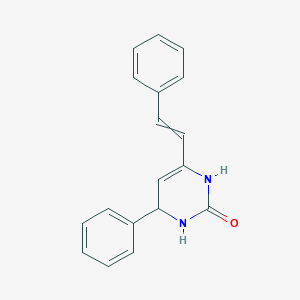
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)

